molecular formula C14H22FN5 B11743493 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743493
M. Wt: 279.36 g/mol
InChI Key: ICKZTIWZQHNSMW-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions. For instance, the reaction might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce pyrazoline derivatives .

Scientific Research Applications

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The fluorine and methyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H22FN5/c1-9(2)13-6-11(19(4)18-13)7-16-8-12-10(3)17-20(5)14(12)15/h6,9,16H,7-8H2,1-5H3

InChI Key

ICKZTIWZQHNSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC(=NN2C)C(C)C)F)C

Origin of Product

United States

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